2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 476483-29-1
VCID: VC20105079
InChI: InChI=1S/C23H22ClN3OS2/c1-3-29-23-15(9-10-30-23)20-16(12-25)22(26)27(14-8-7-13(2)17(24)11-14)18-5-4-6-19(28)21(18)20/h7-11,20H,3-6,26H2,1-2H3
SMILES:
Molecular Formula: C23H22ClN3OS2
Molecular Weight: 456.0 g/mol

2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 476483-29-1

Cat. No.: VC20105079

Molecular Formula: C23H22ClN3OS2

Molecular Weight: 456.0 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - 476483-29-1

Specification

CAS No. 476483-29-1
Molecular Formula C23H22ClN3OS2
Molecular Weight 456.0 g/mol
IUPAC Name 2-amino-1-(3-chloro-4-methylphenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C23H22ClN3OS2/c1-3-29-23-15(9-10-30-23)20-16(12-25)22(26)27(14-8-7-13(2)17(24)11-14)18-5-4-6-19(28)21(18)20/h7-11,20H,3-6,26H2,1-2H3
Standard InChI Key XDWWIRICYNSOOD-UHFFFAOYSA-N
Canonical SMILES CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)C)Cl)N)C#N

Introduction

2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the hexahydroquinoline class. This compound is notable for its diverse functional groups, including amino, chloro, methyl, ethylthio, and carbonitrile, which contribute to its potential pharmacological properties. The compound's structure and synthesis are of interest in medicinal chemistry due to its potential biological activities.

Structural Information

  • Molecular Formula: C23H22ClN3OS2

  • SMILES: CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)C)Cl)N)C#N

  • InChI: InChI=1S/C23H22ClN3OS2/c1-3-29-23-15(9-10-30-23)20-16(12-25)22(26)27(14-8-7-13(2)17(24)11-14)18-5-4-6-19(28)21(18)20/h7-11,20H,3-6,26H2,1-2H3

  • InChIKey: XDWWIRICYNSOOD-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions, reflecting a strategic approach to constructing complex molecules with desired properties. The chemical reactivity can be explored through various reactions, contributing to tailoring its properties for specific biological activities.

Biological Activities and Potential Applications

Hexahydroquinolines, including this compound, are known for their pharmacological properties, such as anticancer and antioxidant activities. The diverse functional groups enable interactions with various biological targets, underscoring its potential as a therapeutic agent in treating diseases.

Research Findings and Future Directions

Research on this compound is ongoing, with a focus on its synthesis, chemical reactivity, and biological activities. Future studies may explore its efficacy in preclinical models to further elucidate its therapeutic potential.

Data Table: Structural Information

PropertyValue
Molecular FormulaC23H22ClN3OS2
SMILESCCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)C)Cl)N)C#N
InChIInChI=1S/C23H22ClN3OS2/c1-3-29-23-15(9-10-30-23)20-16(12-25)22(26)27(14-8-7-13(2)17(24)11-14)18-5-4-6-19(28)21(18)20/h7-11,20H,3-6,26H2,1-2H3
InChIKeyXDWWIRICYNSOOD-UHFFFAOYSA-N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator